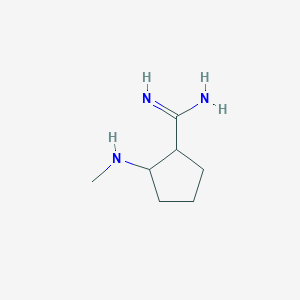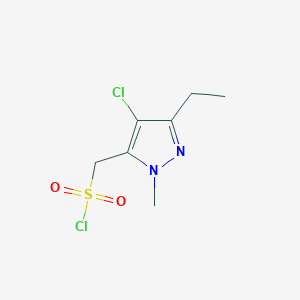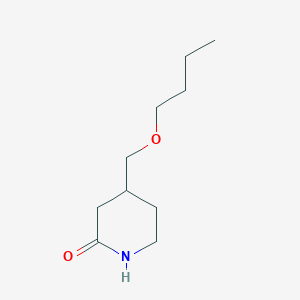
4-(Butoxymethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butoxymethyl)piperidin-2-one is a chemical compound belonging to the piperidinone family Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxymethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with butoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Butoxymethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-(Butoxymethyl)piperidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Butoxymethyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Piperidin-2-one: The parent compound without the butoxymethyl group.
4-(Methoxymethyl)piperidin-2-one: A similar compound with a methoxymethyl group instead of butoxymethyl.
4-(Ethoxymethyl)piperidin-2-one: Another derivative with an ethoxymethyl group.
Uniqueness: 4-(Butoxymethyl)piperidin-2-one is unique due to the presence of the butoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the butoxymethyl group imparts desired properties.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(butoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-6-13-8-9-4-5-11-10(12)7-9/h9H,2-8H2,1H3,(H,11,12) |
InChI Key |
MGURFBDXWKWGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
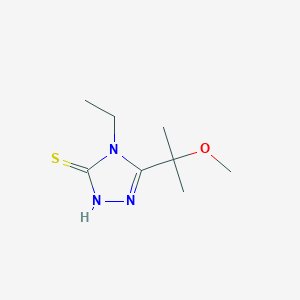

![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B15263782.png)


![Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate](/img/structure/B15263796.png)
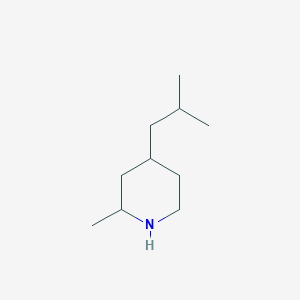
![2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride](/img/structure/B15263803.png)
![4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole](/img/structure/B15263807.png)
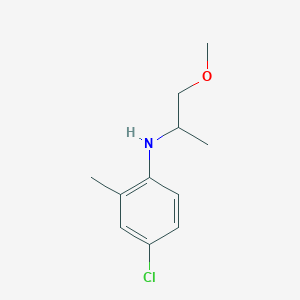
![2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile](/img/structure/B15263825.png)
